Antibacterial Potency of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one Hydrobromide vs. Commercial Bactericides
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide demonstrates a 37% higher inhibition rate against bacterial pathogens compared to Commercial Bactericide A. This superior antibacterial activity is a key differentiator for researchers focused on discovering novel anti-infective agents .
| Evidence Dimension | Antibacterial Inhibition Rate |
|---|---|
| Target Compound Data | 63.90% |
| Comparator Or Baseline | Commercial Bactericide A (46.57%), Commercial Bactericide B (3.17%) |
| Quantified Difference | +17.33 percentage points (vs. Bactericide A), +60.73 percentage points (vs. Bactericide B) |
| Conditions | In vitro antibacterial assay; specific bacterial strain and compound concentration not detailed in source. |
Why This Matters
This quantitative advantage provides a strong, data-driven justification for selecting this compound as a positive control or hit scaffold in antibacterial screening campaigns.
